molecular formula C27H19BrClF3N2OS B2728597 2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1274892-52-2

2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No. B2728597
CAS RN: 1274892-52-2
M. Wt: 591.87
InChI Key: WCGJIVSMFRRZBP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C27H19BrClF3N2OS and its molecular weight is 591.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antipathogenic Activity

Research has shown the synthesis of acylthioureas with various halogen substituents, including bromophenyl, that have been characterized and tested for their interaction with bacterial cells. These compounds demonstrate significant antipathogenic activity, particularly against strains known for their biofilm growth capabilities, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antidiabetic Characterization

Another study delves into the synthesis and structure-activity relationship studies of compounds bearing trifluoromethyl and bromophenyl groups. This research indicates these compounds as potent antihyperglycemic agents, which could represent a new class of treatments for hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

Role of Halogen Substituents in Molecular Structures

A specific study on halogen bonding in derivatives with bromophenyl substituents reveals the influence of such substituents on the formation of supramolecular architectures. This research provides insights into the structural significance of halogen substituents in influencing intermolecular interactions, which could be crucial for the design of materials and drugs (Gurbanov et al., 2021).

Antimicrobial Coating Applications

Compounds with bromophenyl groups have been studied for their antimicrobial activity when incorporated into surface coatings and printing ink pastes. These studies demonstrate the potential of such compounds in enhancing the antimicrobial properties of coatings, suggesting applications in areas requiring sanitized surfaces (El‐Wahab et al., 2015).

Organocatalysts for Transesterification

Research into the use of zwitterionic salts as organocatalysts for transesterification reactions includes compounds with trifluoromethylphenyl substituents. These catalysts have been shown to be effective in reactions involving methyl carboxylates and alcohols, offering a mild and efficient method for transesterification processes (Ishihara, Niwa, & Kosugi, 2008).

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrClF3N2OS/c1-15-10-24-21(25(35)11-15)13-23(16-2-4-18(28)5-3-16)34(24)19-6-8-20(9-7-19)36-26-22(29)12-17(14-33-26)27(30,31)32/h2-9,12-15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJIVSMFRRZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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